molecular formula C11H14ClO5P B1306828 Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate CAS No. 40665-94-9

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Cat. No. B1306828
CAS RN: 40665-94-9
M. Wt: 292.65 g/mol
InChI Key: ZNPUZMPUXAFKQZ-UHFFFAOYSA-N
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Patent
US04092323

Procedure details

The process described in Example 1 was repeated, using a solution in toluene of dimethyl 3-(3-chlorophenoxy)-2-methoxyiminopropylphosphonate in place of a solution in toluene of dimethyl 3-(3-chlorophenoxy)-2-semicarbazonopropylphosphonate, to give dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, RF = 0.29 (ethyl acetate), RF = 0.58 (5% v/v methanol in methylene dichloride).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
dimethyl 3-(3-chlorophenoxy)-2-methoxyiminopropylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethyl 3-(3-chlorophenoxy)-2-semicarbazonopropylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[O:5][CH2:6][C:7](=NOC)[CH2:8][P:9](=[O:14])([O:12][CH3:13])[O:10][CH3:11].ClC1C=C(C=CC=1)[O:25]CC(=NNC(N)=O)CP(=O)(OC)OC.C(OCC)(=O)C.CO>C1(C)C=CC=CC=1.C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[O:5][CH2:6][C:7](=[O:25])[CH2:8][P:9](=[O:14])([O:12][CH3:13])[O:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
dimethyl 3-(3-chlorophenoxy)-2-methoxyiminopropylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(OCC(CP(OC)(OC)=O)=NOC)C=CC1
Step Three
Name
dimethyl 3-(3-chlorophenoxy)-2-semicarbazonopropylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(OCC(CP(OC)(OC)=O)=NNC(=O)N)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OCC(CP(OC)(OC)=O)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.